2-Phenylethyl hexanoate is an ester formed from the reaction of hexanoic acid and 2-phenylethanol. Its chemical formula is and it is characterized by a sweet, floral aroma reminiscent of rose and jasmine. This compound is commonly used in the fragrance industry and as a flavoring agent due to its pleasant scent profile. It is also known for its role in various biochemical pathways, particularly lipid metabolism .
The synthesis of 2-phenylethyl hexanoate typically involves the esterification reaction between hexanoic acid and 2-phenylethanol. This can be represented as:
This reaction can occur through both chemical and enzymatic methods. Enzymatic synthesis, particularly using lipases, has gained attention for its efficiency and specificity in producing esters without the need for harsh conditions .
2-Phenylethyl hexanoate exhibits various biological activities, including antimicrobial properties. It has been studied for its potential effects on lipid metabolism, contributing to its classification as a compound of interest in food science and nutrition. Additionally, it may play a role in modulating sensory responses due to its aromatic characteristics .
Synthesis methods for 2-phenylethyl hexanoate include:
The primary applications of 2-phenylethyl hexanoate include:
Research on interaction studies involving 2-phenylethyl hexanoate focuses on its sensory properties and biochemical interactions within biological systems. These studies often examine how this compound interacts with receptors involved in taste and smell, as well as its effects on metabolic pathways related to lipid processing .
Several compounds share structural similarities with 2-phenylethyl hexanoate. Below is a comparison highlighting their unique features:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Ethyl hexanoate | C₈H₁₆O₂ | Commonly used as a flavoring agent; less aromatic than 2-phenylethyl hexanoate. |
Phenethyl acetate | C₉H₁₀O₂ | Exhibits similar floral notes; used primarily in fragrances but has different sensory properties. |
Benzyl hexanoate | C₁₄H₁₈O₂ | Similar structure but with benzyl group; often used in perfumery but with distinct scent profile. |
Octyl acetate | C₁₀H₂₀O₂ | Used mainly as a solvent; lacks the aromatic complexity of 2-phenylethyl hexanoate. |
What sets 2-phenylethyl hexanoate apart from these compounds is its unique combination of floral aroma with fatty acid characteristics, making it particularly valuable in both fragrance and food industries. Its synthesis via biocatalysis also emphasizes a more sustainable approach compared to traditional methods employed for similar compounds.
The IUPAC name hexanoic acid, 2-phenylethyl ester is derived from the esterification of hexanoic acid (a six-carbon carboxylic acid) with 2-phenylethanol (a phenethyl alcohol derivative). The ester bond forms between the hydroxyl group of the alcohol and the carbonyl carbon of the acid, yielding the structure CH₃(CH₂)₄CO₂CH₂CH₂C₆H₅.
Property | Value | Source |
---|---|---|
Molecular weight | 220.31 g/mol | |
SMILES | CCCCCC(=O)OCCC1=CC=CC=C1 | |
InChI Key | BUYNWUMUDHPPDS-UHFFFAOYSA-N |
2-Phenylethyl hexanoate is referred to by multiple synonyms and trade names, reflecting its diverse applications:
Synonym | Trade Name/Identifier | Regulatory Designation |
---|---|---|
Phenethyl caproate | FEMA 3221 | JECFA 995 |
Benzylcarbinyl hexanoate | NSC 6651 | EINECS 228-538-3 |
2-Phenylethyl hexanoate | UNII-X7R57M68KR | CAS 6290-37-5 |
Hexanoic acid, phenethyl ester | Aurochemicals Phenyl Ethyl Caproate | FDA 21 CFR 117 |
Sources:
2-Phenylethyl hexanoate possesses the molecular formula C₁₄H₂₀O₂ with a molecular weight of 220.3074 grams per mole [1] [2]. The compound consists of fourteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms arranged in a specific structural configuration that defines its chemical identity [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-phenylethyl hexanoate, and it is registered under Chemical Abstracts Service number 6290-37-5 [2] [4].
The structural framework of 2-phenylethyl hexanoate comprises three distinct molecular segments connected through specific bonding arrangements [1] [5]. The hexanoic acid portion contains a six-carbon aliphatic chain terminated by a carbonyl group, which forms the characteristic ester linkage with the phenylethyl moiety [6] [7]. The ester functional group exhibits the typical carbon-oxygen-carbon bonding pattern, where the carbonyl carbon is double-bonded to one oxygen atom and single-bonded to another oxygen atom that connects to the phenylethyl group [8] [9].
The phenylethyl segment consists of a benzene ring connected to a two-carbon ethyl chain [10]. The benzene ring maintains its characteristic aromatic structure with six carbon atoms arranged in a planar hexagonal configuration, each carbon bearing one hydrogen atom [1] [3]. The ethyl bridge connecting the aromatic ring to the ester oxygen contains two methylene groups in linear arrangement [2] [5].
Table 1: Molecular Structure Data
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀O₂ |
Molecular Weight (g/mol) | 220.3074 |
IUPAC Name | 2-phenylethyl hexanoate |
CAS Registry Number | 6290-37-5 |
InChI Key | BUYNWUMUDHPPDS-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)OCCC1=CC=CC=C1 |
The ester bond formation occurs through a condensation reaction between the hydroxyl group of the hexanoic acid and the hydroxyl group of 2-phenylethanol, resulting in the elimination of one water molecule [6] [7]. This creates the characteristic ester linkage with the general structure R-COO-R', where the carbonyl carbon maintains sp² hybridization and the ester oxygen exhibits sp³ hybridization [8] [9].
2-Phenylethyl hexanoate does not contain any asymmetric carbon centers or chiral centers within its molecular structure [1] [2]. The compound lacks stereoisomeric variations and exists as a single structural isomer without optical activity [11] [12]. The absence of chiral centers eliminates the possibility of enantiomeric forms, distinguishing this compound from many other organic molecules that exhibit stereochemical complexity [12].
The molecular geometry around the ester carbonyl group adopts a planar trigonal configuration due to the sp² hybridization of the carbon atom [9]. The double bond between carbon and oxygen restricts rotation around this axis, maintaining a fixed spatial arrangement of the substituents [6]. The phenylethyl portion of the molecule can undergo conformational changes through rotation around the single bonds within the ethyl chain, but these rotations do not generate stereoisomers [1] [5].
The benzene ring maintains its characteristic planar structure with all carbon atoms lying in the same plane [10]. The aromatic system exhibits delocalized electron density across all six carbon atoms, contributing to the overall stability of the molecular structure [1] [3]. The absence of substituents on the benzene ring eliminates potential positional isomers that could arise from different substitution patterns [2] [5].
The thermodynamic properties of 2-Phenylethyl hexanoate have been extensively characterized through both experimental measurements and computational predictions [13] [14]. The standard Gibbs free energy of formation for this compound is -54.51 kilojoules per mole, indicating thermodynamic stability under standard conditions [14]. The standard enthalpy of formation in the gas phase is -340.56 kilojoules per mole, reflecting the energy released during the formation of the compound from its constituent elements [14].
Table 2: Thermodynamic Parameters
Property | Value | Method |
---|---|---|
Standard Gibbs Free Energy of Formation (kJ/mol) | -54.51 | Joback Calculated |
Standard Enthalpy of Formation (gas, kJ/mol) | -340.56 | Joback Calculated |
Enthalpy of Fusion (kJ/mol) | 28.84 | Joback Calculated |
Enthalpy of Vaporization (kJ/mol) | 58.19 | Joback Calculated |
Critical Temperature (K) | 822.76 | Joback Calculated |
Critical Pressure (kPa) | 2094.58 | Joback Calculated |
Critical Volume (m³/kmol) | 0.736 | Joback Calculated |
Melting Point (K) | 346.12 | Joback Calculated |
Boiling Point (K) | 622.69 | Joback Calculated |
The enthalpy of fusion is 28.84 kilojoules per mole, representing the energy required to convert the solid phase to liquid phase at the melting point [14]. The enthalpy of vaporization is 58.19 kilojoules per mole, indicating the energy necessary for the liquid-to-gas phase transition [14]. These values reflect the intermolecular forces present in the compound, including van der Waals interactions and dipole-dipole forces associated with the ester functional group [13] [14].
The critical parameters provide insight into the behavior of the compound under extreme conditions [14]. The critical temperature of 822.76 Kelvin and critical pressure of 2094.58 kilopascals define the point above which the compound cannot exist as a liquid regardless of pressure [14]. The critical volume of 0.736 cubic meters per kilomole indicates the molar volume at the critical point [14].
Table 3: Physical Properties
Property | Value | Source |
---|---|---|
Density (g/cm³) | 0.98 | ChemNet |
Boiling Point (°C) | 304.5 at 760 mmHg | ChemNet |
Refractive Index | 1.493 | ChemNet |
Flash Point (°C) | 113.2 | ChemNet |
Vapor Pressure (mmHg at 25°C) | 0.000869 | ChemNet |
The experimental physical properties reveal important characteristics for practical applications [13]. The density of 0.98 grams per cubic centimeter indicates that the compound is less dense than water [13]. The boiling point of 304.5 degrees Celsius at standard atmospheric pressure reflects the strength of intermolecular interactions [13]. The refractive index of 1.493 provides information about the optical properties and molecular polarizability [13].
Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of 2-Phenylethyl hexanoate [15] [16]. The carbonyl stretch of the ester functional group appears as a strong absorption band in the region around 1735-1750 wavenumbers, consistent with typical ester compounds [15] [17]. The aromatic carbon-carbon stretching vibrations from the benzene ring produce characteristic peaks in the 1450-1650 wavenumber region [15] [16].
The aliphatic carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber range, corresponding to the methylene and methyl groups in both the hexanoic acid chain and the ethyl bridge [15] [17]. The aromatic carbon-hydrogen stretching produces distinct peaks around 3000-3100 wavenumbers, distinguishing them from the aliphatic hydrogen atoms [16] [17].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and environment of individual atoms [18] [19]. Proton nuclear magnetic resonance reveals multiple distinct chemical environments for the hydrogen atoms [18] [20]. The aromatic protons on the benzene ring appear as multiplets in the 7.0-7.5 parts per million region, characteristic of substituted benzene derivatives [18] [19].
The methylene protons adjacent to the ester oxygen appear as a triplet around 4.2-4.4 parts per million due to coupling with the adjacent methylene group [18] [20]. The methylene protons of the ethyl bridge connecting to the benzene ring produce signals around 2.8-3.0 parts per million [18] [19]. The aliphatic protons of the hexanoic acid chain appear as complex multiplets in the 1.0-2.5 parts per million region [20] [21].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon environments [20] [22]. The carbonyl carbon of the ester group appears around 170-175 parts per million, typical for ester carbonyls [20] [21]. The aromatic carbons produce signals in the 125-140 parts per million region, with the quaternary carbon showing different chemical shifts from the tertiary carbons [20] [22].
Mass spectrometry analysis reveals characteristic fragmentation patterns that support structural identification [23] [24]. The molecular ion peak appears at mass-to-charge ratio 220, corresponding to the molecular weight of the compound [25] [26]. The base peak occurs at mass-to-charge ratio 104, representing the phenylethyl cation fragment formed through loss of the hexanoic acid portion [23] [24].
Table 4: Mass Spectrometry Fragmentation Data
Mass-to-Charge Ratio (m/z) | Relative Intensity | Fragment Description |
---|---|---|
104.0 | 99.99 | Phenylethyl cation (C₈H₈⁺) |
105.0 | 21.11 | Phenylethyl + H (C₈H₉⁺) |
43.0 | 16.75 | Acetyl cation (C₂H₃O⁺) |
99.0 | 7.79 | Tropylium ion (C₇H₇⁺) |
71.0 | 7.40 | Pentyl cation (C₅H₁₁⁺) |
220.15 | Low (molecular ion) | Molecular ion [M+H]⁺ |
Additional fragment ions include the tropylium ion at mass-to-charge ratio 99, formed through rearrangement of the phenylethyl fragment [24] [26]. The acetyl cation at mass-to-charge ratio 43 results from fragmentation within the hexanoic acid chain [23] [25]. These fragmentation patterns are consistent with the proposed molecular structure and provide confirmatory evidence for the compound identification [24] [26].
Table 5: Predicted Collision Cross Section Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 221.15361 | 153.0 |
[M+Na]⁺ | 243.13555 | 158.4 |
[M-H]⁻ | 219.13905 | 155.8 |
[M+NH₄]⁺ | 238.18015 | 171.4 |
[M+K]⁺ | 259.10949 | 156.1 |